

overcoming solubility issues with 1-(Morpholinocarbonylmethyl)piperazine in aqueous solutions

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Compound of Interest

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Compound Name: (Morpholinocarbonylmethyl)piperazine

Cat. No.: B1345511

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Technical Support Center: 1-(Morpholinocarbonylmethyl)piperazine

Welcome to the technical support center for **1-(Morpholinocarbonylmethyl)piperazine**. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **1-(Morpholinocarbonylmethyl)piperazine** and what are its key structural features influencing solubility?

A1: **1-(Morpholinocarbonylmethyl)piperazine** is a heterocyclic compound featuring both a piperazine and a morpholine ring. The key structural elements influencing its aqueous solubility are:

- **Piperazine Ring:** This ring contains two nitrogen atoms. Piperazine itself is a weak base and is freely soluble in water.^{[1][2][3]} The nitrogen atoms can be protonated in acidic conditions, forming more soluble salts.^{[4][5][6]}

- Morpholine Ring: The inclusion of a morpholine ring can improve aqueous solubility.[\[7\]](#)
- Overall Structure: The molecule's overall polarity, crystal lattice energy, and potential for hydrogen bonding with water will dictate its intrinsic solubility. Many piperazine derivatives face solubility challenges, often requiring formulation strategies to improve their dissolution.[\[8\]](#)

Q2: Why is the pH of the aqueous solution critical for dissolving this compound?

A2: The solubility of **1-(Morpholinocarbonylmethyl)piperazine** is highly pH-dependent due to the basic nature of the piperazine ring.[\[1\]](#)

- In Acidic Solutions (Low pH): The nitrogen atoms on the piperazine ring become protonated, forming a cationic species. This ionized form is significantly more polar and, therefore, more soluble in water.[\[9\]](#)[\[10\]](#) For basic compounds, decreasing the pH generally increases solubility.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- In Neutral or Basic Solutions (Higher pH): The compound will exist predominantly in its neutral, free base form. This form is typically less polar and has lower aqueous solubility, making it more prone to precipitation.[\[6\]](#)

Q3: My compound precipitates out of my aqueous buffer. What is the likely cause?

A3: Precipitation is a common issue for compounds with pH-dependent solubility. The most likely cause is that the pH of your aqueous solution is too high to maintain the protonated, soluble form of the compound. This can happen if a stock solution (often in an organic solvent like DMSO) is diluted into a buffer with a pH near or above the compound's pKa, causing the less soluble free base to crash out.

Q4: What are the first steps I should take to improve the solubility of **1-(Morpholinocarbonylmethyl)piperazine**?

A4: The initial steps should focus on simple formulation adjustments:

- pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. Preparing your solution with an acidic buffer (e.g., citrate or acetate buffer with pH < 6) is highly recommended.

- Use of Co-solvents: If pH adjustment alone is insufficient, introducing a small percentage of a water-miscible organic co-solvent can help.[14] Common choices include DMSO, ethanol, or polyethylene glycol (PEG).[4][15] It's crucial to keep the final co-solvent concentration low (typically <1-5%) to avoid impacting biological assays.[4]

Q5: Are there more advanced methods if simple pH and co-solvent adjustments fail?

A5: Yes, if basic formulation strategies are not sufficient, several advanced techniques can be explored:[5]

- Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride, mesylate) is a standard industry practice to dramatically increase aqueous solubility.[4][14]
- Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, forming an inclusion complex with a hydrophilic exterior that is more water-soluble. [5][16]
- Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[4][16]
- Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties, including solubility.[5][15]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with **1-(Morpholinocarbonylmethyl)piperazine** in aqueous solutions.

Problem	Potential Cause	Recommended Solution
Powder is difficult to wet and clumps together.	The powder may be very fine or have unfavorable surface properties, leading to the formation of aggregates that are slow to dissolve.[17]	Add the powder slowly to the vortexing solvent. Avoid adding the solvent to the dry powder. [17] Gentle sonication can also help break up clumps.[18]
Compound dissolves initially but precipitates over time.	The solution is likely supersaturated, or the pH is drifting into a range where the compound is less soluble.	Ensure the pH of the solution is stable by using a buffer with sufficient capacity. Store the solution at the recommended temperature and check for degradation, which might produce less soluble byproducts.
Inconsistent results in biological assays.	The compound may be precipitating in the assay medium due to dilution, pH changes, or interactions with media components.	Determine the kinetic solubility of the compound in the final assay buffer to identify the maximum soluble concentration under your experimental conditions.[19] Ensure the final concentration of any co-solvent (like DMSO) is below the threshold that affects your assay (typically <0.5%).[4]
Low or variable solubility across different batches.	This could be due to polymorphism (different crystal forms) or variations in the purity of the compound.	Characterize the solid-state properties of each batch. Different polymorphs can have significantly different solubilities.
Dissolution rate is too slow for the experiment.	The particle size of the solid may be too large, or the stirring/agitation is insufficient.	Use a finer powder if available. Increase the agitation speed or use a magnetic stirrer to enhance the dissolution rate. Warming the solution can also

increase the rate of dissolution.[\[20\]](#)

Data Presentation

Table 1: Predicted pH-Dependent Aqueous Solubility

This table presents hypothetical, yet scientifically plausible, data for a dibasic compound like **1-(Morpholinocarbonylmethyl)piperazine** to illustrate the expected trend.

pH of Aqueous Buffer	Expected Predominant Species	Predicted Solubility Category	Estimated Solubility Range (µg/mL)
2.0	Diprotonated (Salt Form)	Very Soluble	> 10,000
4.0	Monoprotonated (Salt Form)	Soluble	1,000 - 10,000
6.0	Mix of Protonated and Free Base	Sparingly Soluble	100 - 1,000
7.4	Predominantly Free Base	Slightly Soluble	10 - 100
9.0	Free Base	Very Slightly Soluble	< 10

Table 2: Common Co-solvents for Solubility Enhancement

Co-solvent	Typical Starting Concentration	Notes and Considerations
Dimethyl Sulfoxide (DMSO)	0.1% - 5% (v/v)	Excellent solubilizing power for stock solutions. Final concentration in assays should be kept low (<0.5%) to avoid cytotoxicity. [4]
Ethanol (EtOH)	1% - 10% (v/v)	A less aggressive solvent than DMSO. Often used in formulations for in vivo studies. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)	5% - 20% (v/v)	A non-volatile, low-toxicity co-solvent suitable for a wide range of applications. Can increase the viscosity of the solution. [15]
Propylene Glycol (PG)	5% - 20% (v/v)	Similar properties to PEG 400, commonly used in pharmaceutical formulations. [14]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the aqueous solubility of **1-(Morpholinocarbonylmethyl)piperazine** at different pH values.

Methodology: This protocol is based on the traditional shake-flask method for determining thermodynamic solubility.[\[21\]](#)

- Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

- Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The solid should be clearly visible.
- Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium. [\[21\]](#)
- Separate Solid from Solution: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
- Quantify Concentration: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[\[21\]](#)
- Plot Data: Plot the measured solubility (in µg/mL or mM) against the pH to generate the pH-solubility profile.

Protocol 2: Co-solvent Screening for Solubility Enhancement

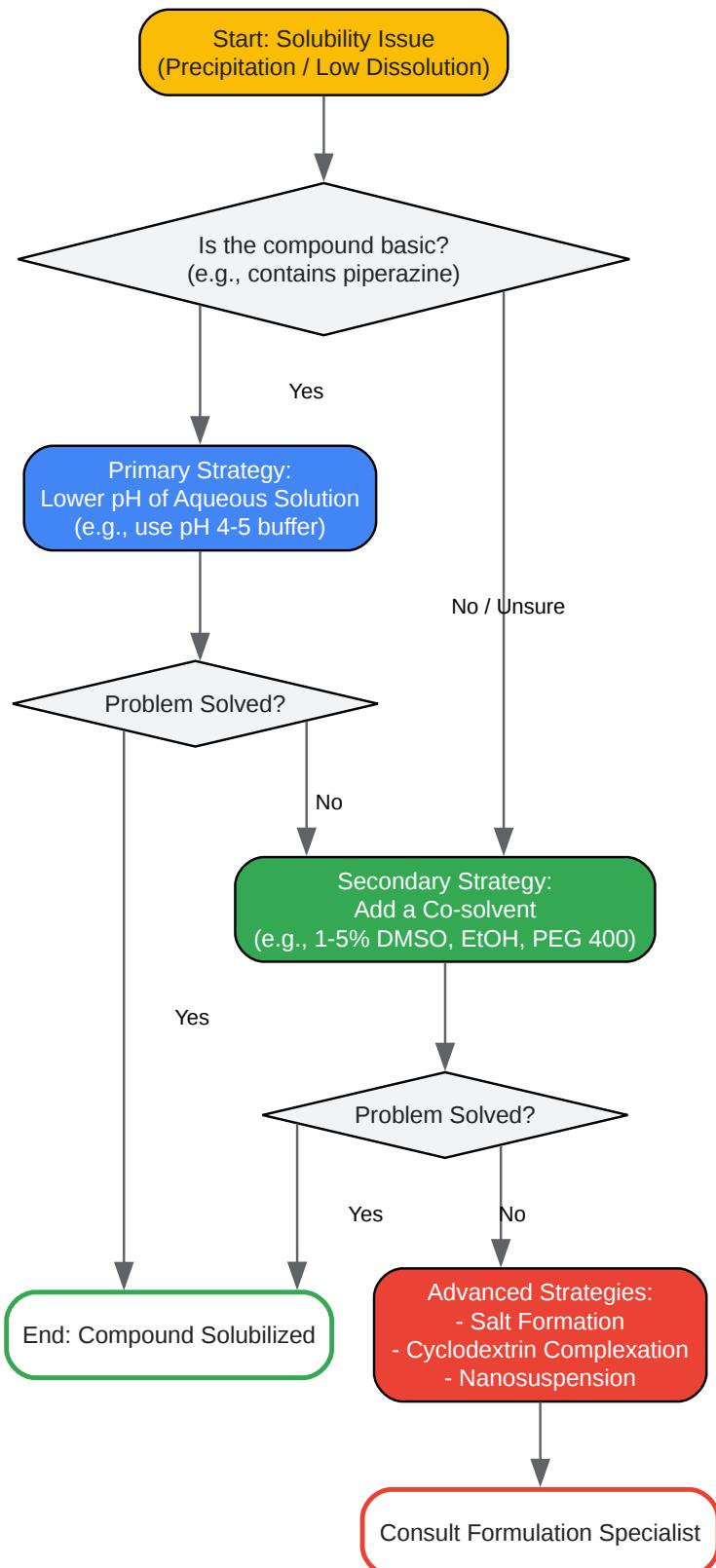
Objective: To evaluate the effect of different co-solvents on the solubility of the compound in a buffered solution.

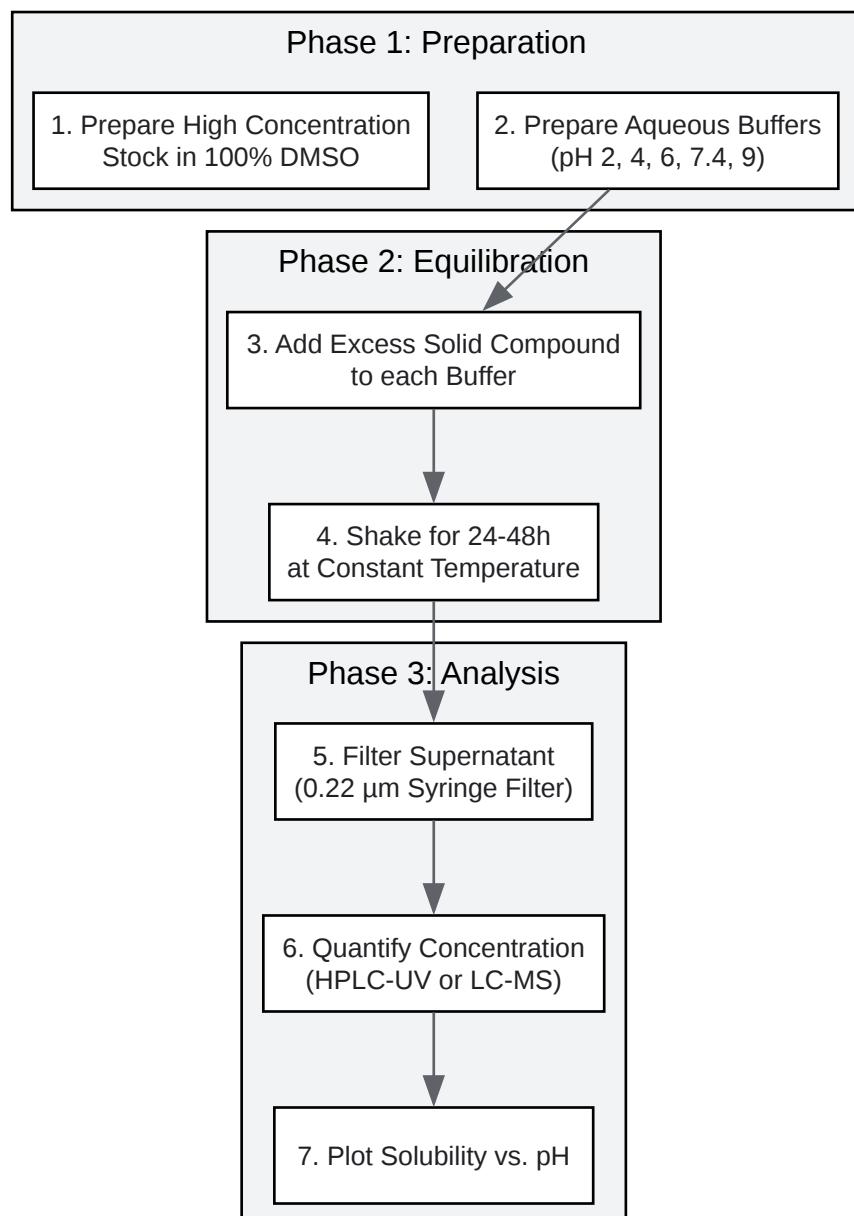
Methodology: This protocol describes a method for assessing kinetic solubility.[\[19\]](#)[\[22\]](#)

- Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
- Prepare Co-solvent Blends: In a 96-well plate, prepare different aqueous buffer (e.g., pH 7.4) and co-solvent mixtures. For example, for a 5% final co-solvent concentration, mix 95 µL of buffer with 5 µL of the desired co-solvent (DMSO, EtOH, PEG 400, etc.).
- Add Compound: Add a small volume of the DMSO stock solution to each well containing the buffer/co-solvent blend (e.g., add 2 µL of 20 mM stock to 98 µL of the blend for a final concentration of 400 µM).

- Mix and Equilibrate: Seal the plate and mix on a plate shaker for 1-2 hours at room temperature.
- Measure Turbidity: Measure the turbidity (absorbance or nephelometry) of each well using a plate reader. Higher turbidity indicates lower solubility (precipitation).
- Analyze Results: Compare the turbidity readings across the different co-solvent blends to identify the most effective one for improving solubility.

Visualizations





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